molecular formula C5H10O5 B14102893 (2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal-1,2-13C2

(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal-1,2-13C2

Cat. No.: B14102893
M. Wt: 152.12 g/mol
InChI Key: PYMYPHUHKUWMLA-AZDIZYBSSA-N
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Description

D-[1,2-13C2]xylose is a labeled form of D-xylose, a naturally occurring monosaccharide. The labeling with carbon-13 isotopes at the first and second carbon positions allows for detailed studies in metabolic pathways and biochemical processes. D-xylose itself is a pentose sugar, meaning it has five carbon atoms, and is commonly found in the hemicellulose of plant cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-[1,2-13C2]xylose typically involves the incorporation of carbon-13 isotopes into the D-xylose molecule. This can be achieved through chemical synthesis using labeled precursors. One common method involves the use of labeled glucose, which is enzymatically converted to D-xylose .

Industrial Production Methods

Industrial production of D-xylose generally involves the hydrolysis of hemicellulose from biomass sources such as wood, straw, and corn husks. The process includes acid hydrolysis to break down the hemicellulose into its constituent sugars, followed by purification steps to isolate D-xylose .

Chemical Reactions Analysis

Types of Reactions

D-[1,2-13C2]xylose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-[1,2-13C2]xylose is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking in metabolic studies. Applications include:

Mechanism of Action

The mechanism of action of D-[1,2-13C2]xylose involves its metabolism through the pentose phosphate pathway. The labeled carbon atoms allow researchers to trace the conversion of D-xylose to D-xylulose-5-phosphate, which is an intermediate in the pathway. This helps in understanding the flow of carbon atoms through various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-[1,2-13C2]xylose is unique due to its labeled carbon atoms, which provide a powerful tool for tracing metabolic pathways and studying biochemical reactions in detail. This makes it particularly valuable in research settings where precise tracking of carbon atoms is required .

Properties

Molecular Formula

C5H10O5

Molecular Weight

152.12 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1,3+1

InChI Key

PYMYPHUHKUWMLA-AZDIZYBSSA-N

Isomeric SMILES

C([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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